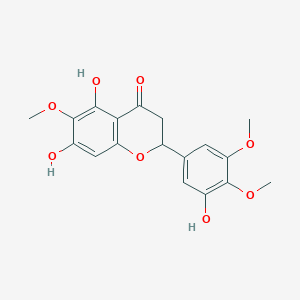

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Beschreibung

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-5,7,12,20-22H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTSHCGCQPCGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Technical Guide to its Natural Sources, Isolation, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

This technical guide provides a comprehensive overview of the naturally occurring flavanone, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. This document details its known natural sources, standardized protocols for its extraction and isolation, and explores its potential biological activities through an examination of related compounds and their known signaling pathways.

Natural Sources of this compound

This compound is a polymethoxylated flavanone that has been identified in several plant species, primarily within the Artemisia genus. The initial isolation and characterization of this compound were documented in 1981 from Artemisia frigida Willd., commonly known as prairie sagewort.[1] Since its discovery, this flavanone has also been reported in other plant species.[1]

The confirmed natural sources for this compound are:

-

Artemisia frigida (Prairie Sagewort): The first documented source of this compound.[1][2][3]

-

Artemisia argyi (Chinese Mugwort): This species is another notable source of the flavanone.[4]

-

Artemisia herba-alba (White Wormwood): Found in the arid regions of the Mediterranean, this plant also contains the target compound.[5]

-

Gardenia sootepensis : This species of Gardenia is a confirmed source of the flavanone.[5]

-

Gardenia philastrei : A study on this plant species also led to the isolation of this compound.

While the presence of this compound in these species is confirmed, quantitative data regarding its concentration and yield from these natural sources is not extensively available in the reviewed scientific literature. Further targeted quantitative analyses are required to ascertain the abundance of this compound in various plant tissues.

Quantitative Data

As of the latest literature review, specific quantitative data on the yield and concentration of this compound from its natural sources remains limited. The following table is provided as a template for future research and data compilation.

| Plant Species | Plant Part | Extraction Method | Yield/Concentration | Reference |

| Artemisia frigida | Aerial Parts | Methanol Extraction, Chromatography | Data not available | [1] |

| Artemisia argyi | Aerial Parts | Methanol Extraction | Data not available | [4] |

| Artemisia herba-alba | Aerial Parts | Not specified | Data not available | [5] |

| Gardenia sootepensis | Apical Buds | Not specified | Data not available | [5] |

| Gardenia philastrei | Not specified | Ethyl Acetate Extraction | Data not available |

Experimental Protocols: Isolation and Purification

The following is a generalized experimental protocol for the extraction, isolation, and purification of this compound from plant material. This protocol is a composite of established phytochemical methods for flavonoid isolation.

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction efficiency.

-

Materials:

-

Dried and powdered plant material (e.g., aerial parts of Artemisia argyi)

-

80% Ethanol (v/v)

-

Ultrasonic bath

-

Filter paper

-

Rotary evaporator

-

-

Procedure:

-

Weigh 10 g of the powdered plant material and place it into a flask.

-

Add 200 mL of 80% ethanol (solvent-to-solid ratio of 20:1).[6]

-

Sonicate the mixture for 30-40 minutes at a controlled temperature of 50-60°C.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue to maximize the yield.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[6]

-

Solvent Partitioning and Column Chromatography

This multi-step process purifies the target flavanone from the crude extract.

-

Materials:

-

Crude plant extract

-

n-Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

-

Procedure:

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Sequentially partition the aqueous suspension with n-hexane and then ethyl acetate.

-

Collect the ethyl acetate fraction, which will contain the flavonoids, and dry it.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column.

-

Apply the dried ethyl acetate fraction to the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.

-

-

Sephadex LH-20 Column Chromatography:

-

For further purification, subject the fractions containing the target compound to column chromatography on Sephadex LH-20, using methanol as the eluent.

-

-

Monitoring and Isolation:

-

Monitor the fractions from each chromatography step using Thin Layer Chromatography (TLC).

-

Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

-

-

References

- 1. benchchem.com [benchchem.com]

- 2. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | Artemisia | Flavonoids | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antitumor activity of flavones isolated from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | C18H16O8 | CID 5496475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from Artemisia frigida

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and potential biological activities of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, a flavanone identified in Artemisia frigida. This document details the foundational methodologies for its extraction and purification, summarizes its physicochemical properties, and explores its potential therapeutic relevance based on current knowledge of related flavonoids.

Introduction and Physicochemical Properties

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants, characterized by a C6-C3-C6 backbone.[1] As a flavanone, its C ring is saturated at the C2-C3 position.[1] The first documented isolation of this compound from Artemisia frigida Willd., commonly known as prairie sagewort, was in 1981 by Yong-Long Liu and T.J. Mabry.[2] Artemisia frigida is a well-known medicinal plant in Asian medical systems and is a rich source of various bioactive compounds, including flavonoids, sesquiterpene lactones, and coumarins.[3][4]

The structural elucidation of this compound was accomplished through spectroscopic techniques.[2] While specific experimental data for this compound is limited in the current scientific literature, this guide synthesizes available information and provides generalized protocols applicable to its isolation.[1]

Data Presentation: Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic data for this compound are summarized below. It is important to note that while some data is computed, specific experimental values for properties like melting point and detailed NMR spectra are not extensively available in the public domain.[1]

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₈ | Computed[1] |

| Molecular Weight | 378.33 g/mol | Computed[1] |

| Monoisotopic Mass | 378.095067 Da | Computed[1] |

| Appearance | Likely a crystalline or amorphous powder | Inferred from similar flavonoids[1] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate; limited solubility in water. | Inferred from similar flavonoids[1] |

| ¹H-NMR Spectral Data | Not available in searched literature. | [2] |

| ¹³C-NMR Spectral Data | Not available in searched literature. | [2] |

| Mass Spectrometry | Data not available for this specific compound. | [1] |

| PubChem CID | 10713651 | [1] |

Experimental Protocols

The following protocols are generalized procedures for the extraction and isolation of flavonoids from Artemisia species and can be adapted for this compound.

Protocol 1: Maceration Extraction for Flavonoids

This protocol is a general method suitable for the initial screening of Artemisia species for flavonoids.[5]

1. Plant Material Preparation: a. Collect the aerial parts of Artemisia frigida during its flowering period.[5] b. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, at room temperature (20-25°C) for 10-14 days.[5] c. Grind the dried plant material into a fine powder using a mechanical grinder.[5] d. Store the powdered material in an airtight container in a cool, dark place.[5]

2. Maceration Extraction: a. Weigh 100 g of the powdered plant material and place it into a 2 L Erlenmeyer flask.[5] b. Add 1 L of 80% methanol to the flask.[5] c. Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature.[5] d. Filter the mixture through Whatman No. 1 filter paper.[5] e. Repeat the extraction of the plant residue twice more with fresh 80% methanol.[5] f. Combine the filtrates from all three extractions.[5]

3. Solvent Evaporation: a. Concentrate the combined filtrate using a rotary evaporator at 40°C under reduced pressure to remove the methanol.[5] b. Dry the resulting crude extract in a vacuum oven at 40°C.[5]

4. Storage: a. Store the crude extract at -20°C for further purification and analysis.[5]

Protocol 2: Purification by Column Chromatography

1. Preparation of the Crude Extract: a. Dissolve a portion of the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase.

2. Column Chromatography: a. Prepare a silica gel column. b. Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.[2] c. Collect fractions and monitor them by Thin Layer Chromatography (TLC).[2] d. Combine fractions containing the compound of interest based on TLC analysis.

3. Structure Elucidation: a. Confirm the structure of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.[2]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathway

While direct experimental evidence for the biological activity of this compound is scarce, structurally similar flavonoids are known to exhibit anti-inflammatory and anticancer properties.[1] Many flavonoids exert their effects by modulating key cellular signaling pathways, such as the Akt/mTOR pathway, which is crucial for cell survival and growth.[1]

Caption: Potential modulation of the Akt/mTOR signaling pathway by flavonoids.

Conclusion

The isolation of this compound from Artemisia frigida presents an opportunity for further investigation into its pharmacological properties. While detailed characterization data is not widely available, the generalized protocols provided in this guide offer a solid foundation for its extraction and purification. The potential for this compound to modulate significant cellular signaling pathways, inferred from the activities of related flavonoids, underscores the need for continued research to unlock its therapeutic potential. Future studies should focus on optimizing isolation yields, completing the spectroscopic characterization, and conducting comprehensive biological activity screening.

References

An In-depth Technical Guide to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, isolation, and potential biological activities of the flavanone 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. This document is intended to serve as a foundational resource, compiling available data and outlining experimental methodologies to facilitate further research and development.

Introduction

This compound is a naturally occurring flavanone, a class of polyphenolic secondary metabolites found in plants, characterized by a C6-C3-C6 skeleton.[1] Flavonoids are known for their wide range of biological activities.[1] This particular flavanone was first isolated in 1981 from the plant Artemisia frigida Willd.[1] While extensive research on this specific compound is limited, its structural similarity to other polymethoxylated flavones (PMFs) suggests potential therapeutic applications.[2] PMFs have garnered significant interest due to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, which may lead to improved therapeutic potential.[3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques.[1] Key physicochemical and spectroscopic data are summarized below. It is important to note that some of the data are predicted or inferred from general flavonoid properties due to the limited availability of specific experimental data for this compound.[1][4]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₈ | [4] |

| Molecular Weight | 360.31 g/mol | [1] |

| IUPAC Name | 2-(3-hydroxy-4,5-dimethoxyphenyl)-5,7-dihydroxy-6-methoxy-2,3-dihydrochromen-4-one | [1] |

| CAS Number | Not available | [1] |

| Appearance | Likely a crystalline or amorphous powder | Inferred from similar flavonoids[4] |

| Solubility | Soluble in methanol, ethanol, and DMSO.[1] Limited solubility in water. | Inferred from similar flavonoids[4][5] |

| Melting Point | Not available | [4] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR | Data not available in searched literature. | [1] |

| ¹³C NMR | Predicted chemical shifts available in databases. | [1] |

| Mass Spectrometry (MS) | Predicted m/z for adducts: [M+H]⁺: 361.09178, [M+Na]⁺: 383.07372, [M-H]⁻: 359.07722 | [1] |

| UV-Vis Spectroscopy | Typical flavanone absorption bands are expected around 280 nm and 320 nm. | Inferred from general flavanone spectra[1] |

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are provided below. These are generalized procedures based on common phytochemical and synthetic practices for flavonoids, as specific details from the original 1981 publication were not fully available.[1]

Isolation from Natural Sources

The following is a generalized protocol for the isolation of this compound from plant material, such as Artemisia frigida.[1][6]

Materials:

-

Dried and powdered aerial parts of Artemisia frigida

-

Methanol (MeOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Thin-layer chromatography (TLC) plates

-

UV lamp for visualization

Procedure:

-

Extraction: The dried and powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in an aqueous solution and partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction, which is expected to contain the flavanone, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity.

-

Further Purification: Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.[1]

Chemical Synthesis

A general synthetic strategy for this compound involves a two-step process: the formation of a chalcone intermediate followed by its cyclization.[3]

Step 1: Synthesis of the 2'-Hydroxychalcone Intermediate

-

Starting Materials: An appropriately substituted acetophenone (e.g., 2',4',6'-trihydroxy-3'-methoxyacetophenone) and a substituted benzaldehyde (e.g., 3-hydroxy-4,5-dimethoxybenzaldehyde) are required.[3] Protecting groups may be necessary for the hydroxyl functions.[7]

-

Reaction: The acetophenone and benzaldehyde are reacted in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent (e.g., ethanol).[3] This is a Claisen-Schmidt condensation reaction.[3]

-

Work-up: The reaction mixture is stirred at room temperature for 24-48 hours.[3] The mixture is then acidified to precipitate the chalcone product, which is collected by filtration and purified by recrystallization or column chromatography.[3]

Step 2: Cyclization to the Flavanone

-

Reaction: The synthesized chalcone is dissolved in a suitable solvent, such as glacial acetic acid, and treated with an acid catalyst (e.g., hydrochloric acid or sulfuric acid).[3]

-

Work-up: The reaction mixture is refluxed until the cyclization is complete, which can be monitored by TLC.[3] The crude flavanone is then purified by column chromatography to yield the final product.[3]

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited, the activities of structurally similar PMFs suggest potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.[2]

Anti-inflammatory Activity

PMFs are known to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.[2] By inhibiting these pathways, PMFs can reduce the production of pro-inflammatory cytokines and mediators.[2] For instance, the structurally related compound 5,6,4'-trihydroxy-7,3'-dimethoxyflavone has been shown to possess potent anti-inflammatory activity.[8]

Anticancer Activity

Several flavonoids have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[4] The Akt/mTOR signaling pathway, which is crucial for cell survival and growth, is a common target for flavonoids.[4][9] Some PMFs have been shown to inhibit the PI3K/Akt pathway, which can re-sensitize cancer cells to apoptosis.[10] Studies on 5,6,7-trimethoxyflavones have shown moderate to high anti-proliferative activities against various human cancer cell lines.[11]

Anticancer Activity Assay (MTT Assay)

A common in vitro method to assess the cytotoxic effects of a compound on cancer cells is the MTT assay.[1]

Protocol:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium.

-

Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound is a natural flavanone with potential for further investigation in the fields of pharmacology and drug development. While specific experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a framework for future research based on the known characteristics of structurally related compounds. Further studies are warranted to fully elucidate the therapeutic potential of this molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone | Flavonoids | 146132-95-8 | Invivochem [invivochem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity Screening of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Disclaimer: As of December 2025, publicly available scientific literature lacks specific experimental data on the biological activities of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. This technical guide provides an inferred biological activity profile based on comprehensive data from structurally similar polymethoxylated flavones (PMFs), a class of flavonoids known for a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1] This document is intended for researchers, scientists, and drug development professionals.

Introduction to Polymethoxylated Flavones (PMFs)

Polymethoxylated flavones are a subclass of flavonoids characterized by the presence of multiple methoxy groups on their flavone backbone.[1] Predominantly found in citrus peels, these natural compounds exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them promising candidates for therapeutic development.[1] Extensive research has demonstrated their potential in modulating key cellular signaling pathways involved in various diseases.

Inferred Biological Activities of this compound

Based on the activities of structurally related PMFs, this compound is predicted to exhibit significant anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity

PMFs have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.[2][3] The cytotoxic effects of several PMFs on different cancer cell lines are summarized below.

Data Presentation: Anticancer Activity of Structurally Similar PMFs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Nobiletin | Caco-2 | Colon Cancer | 403.6 | 24 | [4] |

| Caco-2 | Colon Cancer | 264 | 48 | [4] | |

| Caco-2 | Colon Cancer | 40 | 72 | [4] | |

| Tangeretin | MDA-MB-468 | Breast Cancer | 0.25 ± 0.15 | Not Specified | [5] |

| MCF7 | Breast Cancer | 39.3 ± 1.5 | Not Specified | [5] | |

| A549 | Lung Cancer | 118.5 | 24 | [6] | |

| Sinensetin | MDA-MB-231 | Breast Cancer | 0.1 | 48 | [7] |

| T47D | Breast Cancer | 1 | 48 | [7] | |

| Jurkat | T-cell Leukemia | >200 | 48 | [8] | |

| CCRF-CEM | T-cell Leukemia | 198.3 | 48 | [8] | |

| 3,5,6,7,8,3',4'-Heptamethoxyflavone | A549 | Lung Cancer | 208.6 | 24 | [6] |

Anti-inflammatory Activity

PMFs are known to exert potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[1]

Data Presentation: Anti-inflammatory Activity of Structurally Similar PMFs

| Compound | Cell Model | Stimulant | Effect | Concentration | Reference |

| Nobiletin | RAW 264.7 Macrophages | LPS | Inhibition of NO production | Synergistic with DHA | [9][10][11] |

| Nobiletin | Human Synovial Fibroblasts | IL-1 | Inhibition of PGE2 production | <64 µM | [12] |

| Tangeretin | RAW 264.7 Macrophages | LPS | Synergistic inhibition of NO production with Luteolin | Not Specified | [13][14] |

| Tangeretin | Primary Rat Microglia | LPS | Decreased production of NO, PGE₂, TNF-α, IL-1β, IL-6 | Dose-dependent | [15] |

Antioxidant Activity

The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, where a lower IC50 value indicates stronger antioxidant potential.

Data Presentation: Antioxidant Activity of Structurally Similar PMFs

| Compound/Extract | Assay | IC50 | Reference |

| Tangerine Peel Extract | DPPH | EC50 = 0.549 ± 0.076 mg/mL | [16] |

| Citrus Peel Extracts | DPPH | 19.53-41.88 mg/mL | [17] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

-

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

-

Absorbance Measurement: Measure the absorbance at a test wavelength of 492 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.

-

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Principle: The Griess reagent detects nitrite (a stable breakdown product of NO) in the cell culture supernatant. The intensity of the colorimetric reaction is proportional to the nitrite concentration.

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours.

-

Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for 2 hours.

-

Inflammation Induction: Add LPS (1 µg/mL) to the wells to stimulate NO production and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibitory effect as a percentage relative to LPS-stimulated cells without the test compound.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay evaluates the free radical scavenging capacity of a compound.

-

Principle: The stable free radical DPPH has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a colorless or pale yellow form. The decrease in absorbance is proportional to the radical scavenging activity.

-

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a control with only the solvent and DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by PMFs and a general workflow for screening biological activities.

References

- 1. Synergistic anti-inflammatory effects of Nobiletin and Sulforaphane in lipopolysaccharide-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospects of tangeretin as a modulator of cancer targets/pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tangeretin and nobiletin induce G1 cell cycle arrest but not apoptosis in human breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nobiletin is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tangeretin inhibits the proliferation of human breast cancer cells via CYP1A1/CYP1B1 enzyme induction and CYP1A1/CYP1B1-mediated metabolism to the product 4' hydroxy tangeretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sid.ir [sid.ir]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel anti-inflammatory actions of nobiletin, a citrus polymethoxy flavonoid, on human synovial fibroblasts and mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhanced Anti-Inflammatory Activities by the Combination of Luteolin and Tangeretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tangeretin exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Antioxidant Potential of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature lacks specific and direct experimental data on the antioxidant potential of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. This technical guide provides a comprehensive overview based on the known properties of structurally analogous polymethoxylated flavones (PMFs) and offers a framework for future research. The quantitative data and experimental protocols presented herein are based on established methodologies and should be considered as a template for the evaluation of this compound.

Introduction

This compound is a polymethoxylated flavanone, a subclass of flavonoids characterized by the presence of multiple methoxy groups.[1] Flavonoids are a large family of polyphenolic compounds of plant origin, widely recognized for their antioxidant properties.[2] This particular flavanone has been isolated from plants such as Artemisia frigida and Gardenia sootepensis.[3][4] The presence of both hydroxyl and methoxy groups on its structure suggests a potential for significant antioxidant and biological activities, making it a compound of interest for further investigation in drug discovery and development.[1]

The antioxidant capacity of flavonoids is primarily attributed to their ability to scavenge free radicals and chelate metal ions.[2] The arrangement and number of hydroxyl groups are critical determinants of their antioxidant activity. This guide will explore the theoretical antioxidant potential of this compound, detail standard experimental protocols for its assessment, and discuss potential mechanisms of action based on related compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₈ | [3] |

| Molecular Weight | 360.3 g/mol | [3] |

| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | [3] |

| Class | Flavonoids, Natural Products | [3] |

In Vitro Antioxidant Potential

The antioxidant activity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge different types of free radicals or to reduce pro-oxidant metals. The following tables present a hypothetical summary of potential quantitative data for this compound, serving as a template for organizing experimental results.[2]

Data Presentation

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity [2]

| Concentration (µg/mL) | % Inhibition (Hypothetical) |

| 10 | 15.0 |

| 25 | 35.0 |

| 50 | 55.0 |

| 100 | 75.0 |

| 200 | 90.0 |

| IC50 (µg/mL) | 45.0 |

| Ascorbic Acid (Standard) | IC50 = 8.5 |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity [2]

| Concentration (µg/mL) | % Inhibition (Hypothetical) |

| 10 | 25.0 |

| 25 | 43.8 |

| 50 | 62.5 |

| 100 | 81.3 |

| 200 | 93.8 |

| IC50 (µg/mL) | 35.0 |

| Trolox (Standard) | IC50 = 6.2 |

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay [2]

| Concentration (µg/mL) | Absorbance (593 nm) (Hypothetical) |

| 10 | 0.150 |

| 25 | 0.320 |

| 50 | 0.580 |

| 100 | 0.950 |

| 200 | 1.500 |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH radical.[1]

-

Materials: this compound, DPPH, Methanol, Ascorbic acid, 96-well microplate, Microplate reader.[2]

-

Procedure:

-

Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL) and create serial dilutions.[2]

-

A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.[1]

-

The mixture is shaken and incubated in the dark at room temperature for 30 minutes.[1]

-

The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.[1]

-

Ascorbic acid is used as a positive control.[1]

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation.

-

Materials: this compound, ABTS, Potassium persulfate, Methanol, Trolox, 96-well microplate, Microplate reader.

-

Procedure:

-

The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate and incubating in the dark.

-

The ABTS solution is diluted with methanol to a specific absorbance.

-

The test compound at various concentrations is added to the ABTS solution.

-

The absorbance is measured at 734 nm after a short incubation period.

-

Trolox is used as a standard.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Materials: this compound, FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), Methanol, Ferrous sulfate, 96-well microplate, Microplate reader.

-

Procedure:

-

The FRAP reagent is freshly prepared and warmed.

-

The test compound at various concentrations is added to the FRAP reagent.

-

The absorbance is measured at 593 nm after incubation.

-

A standard curve is prepared using ferrous sulfate.

-

The results are expressed as Fe²⁺ equivalents.

-

Potential Mechanisms of Action and Signaling Pathways

While direct evidence for this compound is limited, studies on structurally similar flavonoids provide insights into its potential mechanisms of action and the signaling pathways it may modulate.

Direct Radical Scavenging

The hydroxyl groups on the flavonoid skeleton are the primary sites for donating a hydrogen atom to free radicals, thereby neutralizing them. The antioxidant activity is influenced by the position and number of these hydroxyl groups.[5]

Modulation of Intracellular Signaling Pathways

Polymethoxylated flavones are known to exert their antioxidant and anti-inflammatory effects by modulating key signaling pathways.[1]

-

NF-κB (Nuclear Factor-kappa B) Signaling Pathway: Structurally related compounds have been shown to inhibit the activation of NF-κB, a key regulator of inflammation and oxidative stress.[1][6] This inhibition leads to a reduction in the expression of pro-inflammatory enzymes like iNOS and COX-2.[6]

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: Flavonoids can modulate the MAPK pathways (including ERK, JNK, and p38), which are involved in cellular responses to oxidative stress.[1][6] Inhibition of these pathways can suppress inflammatory responses.[6]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway: Some flavonoids can activate the Nrf2-ARE (Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1).[7]

-

PI3K/Akt (Phosphoinositide 3-kinase/Akt) Signaling Pathway: This pathway is crucial for cell survival and proliferation. Some PMFs have been shown to inhibit the PI3K/Akt pathway, which can contribute to their anticancer effects.[8]

Visualizations

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the activities of related compounds.

Conclusion and Future Directions

While direct experimental data on the antioxidant potential of this compound is currently lacking, the extensive research on structurally related polymethoxylated flavones provides a strong rationale for its investigation as a potent antioxidant agent.[1] The presence of both hydroxyl and methoxy groups suggests a multifaceted mechanism of action, potentially involving direct radical scavenging and modulation of key cellular signaling pathways such as NF-κB and Nrf2.

Future research should focus on:

-

In Vitro Validation: Conducting comprehensive in vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC, etc.) to quantify the antioxidant capacity of the compound.

-

Cellular Antioxidant Activity: Evaluating its ability to mitigate oxidative stress in cellular models.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this flavanone using techniques such as Western blotting and reporter gene assays.

-

In Vivo Studies: If promising in vitro activity is observed, proceeding to in vivo animal models to assess its efficacy, pharmacokinetics, and safety profile in the context of oxidative stress-related diseases.[1]

The exploration of this compound holds significant promise for the discovery of a novel therapeutic lead for a variety of human diseases underpinned by oxidative stress.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | C18H16O8 | CID 5496475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

The Anti-inflammatory Properties of Polymethoxyflavonoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polymethoxyflavonoids (PMFs), a unique class of flavonoids abundant in citrus peels, are gaining significant attention for their potent anti-inflammatory activities.[1][2] These compounds, characterized by multiple methoxy groups on their flavonoid backbone, exhibit a broad spectrum of biological effects, making them promising candidates for the development of novel anti-inflammatory therapeutics.[3] This technical guide provides an in-depth overview of the anti-inflammatory properties of PMFs, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate them.

Core Mechanisms of Anti-inflammatory Action

PMFs exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of the inflammatory response.[4][5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical player in immunity and inflammation.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of various pro-inflammatory genes.[6][7]

PMFs, including nobiletin and tangeretin, have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα.[3] This blockade of IκBα degradation keeps NF-κB retained in the cytoplasm, thereby preventing the expression of its target genes, which include cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][8]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another crucial signaling route that regulates the production of inflammatory mediators.[9][10] PMFs have been demonstrated to interfere with the phosphorylation of key proteins within these cascades. For instance, certain PMFs can suppress the phosphorylation of p38 MAPK, which in turn inhibits the activation of downstream transcription factors involved in the inflammatory response.[11] By modulating the MAPK pathway, PMFs can effectively reduce the expression of pro-inflammatory cytokines and enzymes.[9]

Quantitative Assessment of Anti-inflammatory Activity

Numerous studies have quantified the anti-inflammatory effects of various PMFs. The data presented below summarizes the inhibitory activity of prominent PMFs on key inflammatory markers.

| Polymethoxyflavonoid | Inflammatory Mediator | Cell Line/Model | Concentration/Dose | Inhibition | Reference |

| Nobiletin | Nitric Oxide (NO) | RAW 264.7 | 50 µM | Significant Inhibition | [12] |

| Nobiletin | TNF-α | J774A.1 | - | Significant Inhibition | [12] |

| Nobiletin | IL-6 | J774A.1 | - | Significant Inhibition | [12] |

| Nobiletin | PGE2 | J774A.1 | - | Significant Inhibition | [12] |

| Nobiletin | COX-2 Expression | J774A.1 | - | Selective Down-regulation | [12] |

| Tangeretin | Nitric Oxide (NO) | RAW 264.7 | 25 µM | Significant Inhibition | [12] |

| Tangeretin | TNF-α | RAW 264.7 | 25 µM | Borderline Inhibition | [12] |

| Tangeretin | IL-6 | RAW 264.7 | 25 µM | Significant Inhibition | [12] |

| Tangeretin | COX-2 Expression | RAW 264.7 | - | Strong Suppression | [12] |

| Tangeretin | iNOS Expression | RAW 264.7 | - | Strong Suppression | [12] |

| 5-Demethylnobiletin | Nitric Oxide (NO) | RAW 264.7 | - | Significant Inhibition | [12] |

| 5-Demethylnobiletin | TNF-α | RAW 264.7 | - | Significant Inhibition | [12] |

| 5-Demethylnobiletin | IL-6 | RAW 264.7 | - | Significant Inhibition | [12] |

| Tetramethyl-O-scutellarin | Nitric Oxide (NO) | RAW 264.7 | - | Significant Inhibition | [12] |

| Tetramethyl-O-scutellarin | TNF-α | RAW 264.7 | - | Significant Inhibition | [12] |

| Tetramethyl-O-scutellarin | IL-6 | RAW 264.7 | - | Significant Inhibition | [12] |

| Sinensetin | Nitric Oxide (NO) | RAW 264.7 | - | Significant Inhibition | [12] |

| Sinensetin | TNF-α | RAW 264.7 | - | Significant Inhibition | [12] |

| Sinensetin | IL-6 | RAW 264.7 | - | Significant Inhibition | [12] |

| Sudachitin | IL-6, IL-8, CXCL10, CCL2 | HPDLC | - | Significant Inhibition | [13][14] |

| Sudachitin | MMP-1, MMP-3 | HPDLC | - | Significant Inhibition | [13][14] |

| 5,7,4'-Trimethoxyflavone (TMF) | IL-1β, IL-6 | HDFs | 12.5 µM | Suppression | [15] |

| 5,7,4'-Trimethoxyflavone (TMF) | COX-2 | HDFs | 12.5 µM | Suppression | [15] |

| 5,7,4'-Trimethoxyflavone (TMF) | ROS Production | HDFs | 6.25, 12.5 µM | Reduction | [15] |

Experimental Protocols

In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This model is widely used to screen for anti-inflammatory compounds.[16][17]

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[17]

-

Treatment: Cells are pre-treated with various concentrations of the test PMF for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.[18]

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.[18]

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[19]

-

Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are determined using a specific ELISA kit.

-

Western Blot Analysis for Protein Expression and Signaling Pathway Activation

Western blotting is a key technique to investigate the molecular mechanisms of PMFs.[20]

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21]

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.[21]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20]

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[21]

-

The membrane is then incubated with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-p38, β-actin) overnight at 4°C.[20]

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[21]

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[20]

Visualizations of Signaling Pathways and Experimental Workflows

Caption: Inhibition of the NF-κB signaling pathway by Polymethoxyflavonoids.

Caption: Modulation of the p38 MAPK signaling pathway by Polymethoxyflavonoids.

Caption: General workflow for assessing the anti-inflammatory effects of PMFs in vitro.

References

- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 5. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalsciencebooks.info [globalsciencebooks.info]

- 7. benchchem.com [benchchem.com]

- 8. A Combination of Polymethoxyflavones from Citrus sinensis and Prenylflavonoids from Humulus lupulus Counteracts IL-1β-Induced Differentiated Caco-2 Cells Dysfunction via a Modulation of NF-κB/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polymethoxyflavones from Gardenia oudiepe and semi-synthetic derivatives reduce nociception in mice: Evidence for the involvement of the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 11. Inhibition of nitric oxide production and inducible nitric oxide synthase expression by a polymethoxyflavone from young fruits of Citrus unshiu in rat primary astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Polymethoxy Flavonoid Sudachitin Inhibits Interleukin-1 β-Induced Inflammatory Mediator Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Protective Effect of Polymethoxyflavones Isolated from Kaempferia parviflora against TNF-α-Induced Human Dermal Fibroblast Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. bio-rad.com [bio-rad.com]

Potential Therapeutic Applications of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Technical Guide

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the therapeutic applications of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone . This technical guide, therefore, extrapolates the potential therapeutic applications based on the known biological activities of structurally analogous compounds, primarily the flavone 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone and the broader class of polymethoxylated flavones (PMFs). The information presented herein is intended for researchers, scientists, and drug development professionals as a foundational resource for future investigation.

Introduction to Polymethoxylated Flavones (PMFs)

Polymethoxylated flavones (PMFs) are a significant subclass of flavonoids characterized by the presence of multiple methoxy groups on their flavone backbone.[1] These naturally occurring compounds are predominantly found in citrus fruits, especially in the peel.[1] The methoxylation of the flavonoid core is a key structural feature that generally enhances metabolic stability and bioavailability compared to their hydroxylated counterparts, making them highly attractive candidates for therapeutic development.[1] PMFs have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects.[1]

Potential Therapeutic Applications

Based on the established bioactivities of structurally similar PMFs, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

PMFs have shown significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1] They have also been found to target cancer stemness and can enhance the efficacy of conventional chemotherapy drugs.[1]

Quantitative Data on Anticancer Activity of Related Polymethoxylated Flavones

| Compound | Cancer Cell Line | Assay | IC50 / Activity | Reference |

| 5,6,7-trimethoxyflavone derivative | Aspc-1 (Pancreatic) | MTT Assay | 5.30 µM | [1] |

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | MCF-7 (Breast) | MTT Assay | Inhibition of proliferation, induction of apoptosis | [1] |

| Xanthomicrol | A375 (Skin Melanoma) | MTT Assay | Significant viability reduction at 2.5 µM | [2] |

| Eupatilin | A375 (Skin Melanoma) | MTT Assay | 20-34% inhibition at 25-100 µM | [2] |

| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) | MCF-7 (Breast) | Not Specified | 4.9 µM | [3] |

| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | Multiple Cancer Cell Lines | GI50 Assay | Low µM to nM range | [4] |

Anti-inflammatory Activity

PMFs are known to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1] By inhibiting these pathways, PMFs can effectively reduce the production of pro-inflammatory cytokines and mediators. For instance, apigenin, luteolin, and chrysoeriol have been shown to reduce TNF-α secretion in vitro at concentrations as low as 10 µM.[5]

Quantitative Data on Anti-inflammatory Activity of Related Flavonoids

| Compound | Cell Line | Stimulant | Target | IC50 / Inhibition | Reference |

| Apigenin | Macrophages | LPS | TNF-α secretion | Significant reduction at 10 µM | [5] |

| Luteolin | Macrophages | LPS | TNF-α secretion | Significant reduction at 10 µM | [5] |

| Chrysoeriol | Macrophages | LPS | TNF-α secretion | Significant reduction at 10 µM | [5] |

| Licoflavanone | RAW 264.7 | LPS | Nitric Oxide (NO) Production | ~50 µM | [6] |

Antioxidant Activity

The antioxidant capacity of flavones is a key attribute that contributes to their potential health benefits by mitigating oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate this activity, where the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to evaluate cell viability. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[7]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization of the formazan.[8] Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value can be determined by plotting the percentage of viability against the log of the compound concentration.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add 20 µL of the test compound at various concentrations or a standard antioxidant (e.g., ascorbic acid) to each well.

-

Initiation of Reaction: Add 200 µL of the freshly prepared DPPH solution to each well and mix.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

-

Data Analysis: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Analysis of Signaling Pathway Proteins: Western Blotting

Western blotting is used to detect and quantify specific proteins to elucidate the molecular mechanisms of action of the test compound. The following is a general protocol for analyzing the NF-κB pathway.

-

Protein Extraction: Treat cells with the test compound and/or a stimulant (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate 40 µg of total protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a standard blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, p65, phospho-IκBα, IκBα) overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The therapeutic effects of PMFs are mediated through the modulation of complex intracellular signaling pathways. Below are diagrams of key pathways potentially targeted by this compound, based on the actions of related compounds, as well as a typical experimental workflow.

Caption: A generalized experimental workflow for evaluating the in vitro therapeutic potential.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Caption: Postulated inhibitory effect on the PI3K/Akt signaling pathway.

Caption: Potential modulation of the MAPK signaling cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Antitumor agents, 154. Cytotoxic and antimitotic flavonols from Polanisia dodecandra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and known properties of the flavanone 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. First isolated from Artemisia frigida in 1981, this polysubstituted flavanone belongs to a class of flavonoids with potential therapeutic applications. This document details its initial discovery, and structural characterization, alongside generalized experimental protocols for its isolation and synthesis, drawing upon established methodologies for flavonoids. While specific biological activity data for this compound is limited, this guide explores the potential pharmacological activities, such as anticancer, anti-inflammatory, and antioxidant effects, by drawing comparisons with structurally similar polymethoxyflavones (PMFs). All quantitative data from related compounds are presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction and Historical Context

This compound is a naturally occurring flavanone, a class of polyphenolic secondary metabolites found in plants, characterized by a C6-C3-C6 backbone.[1] The discovery of this specific flavanone is rooted in the phytochemical exploration of the genus Artemisia, which is known for its rich and complex bioactive molecules.[1]

The first documented isolation of this compound was in 1981 by Yong-Long Liu and T.J. Mabry from the plant Artemisia frigida Willd., commonly known as prairie sagewort.[1] Their findings were published in the journal Phytochemistry, marking a notable contribution to the understanding of the chemical makeup of this plant species.[1] Since its initial discovery, this flavanone has also been reported in other organisms, including Gardenia sootepensis and Artemisia herba-alba.[2]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through various spectroscopic techniques.[1] Below is a summary of its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₈ | [2] |

| Molecular Weight | 360.3 g/mol | [2] |

| Monoisotopic Mass | 360.08451746 Da | [2] |

| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | [3] |

| Appearance | Likely a crystalline or amorphous powder | [4] |

| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and ethyl acetate; limited solubility in water. | [4] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR | Data not available in searched literature. | [1] |

| ¹³C NMR | Predicted chemical shifts are available in databases. | [2] |

| Mass Spectrometry (MS) | Predicted m/z for adducts: [M+H]⁺: 361.09178, [M+Na]⁺: 383.07372, [M-H]⁻: 359.07722 | [5] |

| UV-Vis Spectroscopy | Typical flavanone absorption bands are expected around 280 nm and 320 nm. | [1] |

Discovery and Isolation

Initial Discovery from Artemisia frigida

Experimental Protocol: Generalized Isolation from Plant Material

This protocol outlines a general procedure for the extraction and purification of this compound from a plant matrix.

Materials:

-

Dried and powdered plant material (e.g., Artemisia frigida)

-

Methanol (MeOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Procedure:

-

Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.[1]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which typically contains flavonoids, is collected and dried.[1]

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on a silica gel column.[1] The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.[1]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the desired flavanone are identified by their characteristic UV absorbance and/or by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid).[1]

-

Purification: Fractions containing the target compound are combined and may require further purification by repeated column chromatography on silica gel and/or Sephadex LH-20 until a pure compound is obtained.[1]

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.[4]

General workflow for the isolation and purification of this compound.

Chemical Synthesis

A specific, detailed synthesis protocol for this compound is not available in the searched literature.[1] However, a general and plausible synthetic route for flavanones involves the Claisen-Schmidt condensation to form a chalcone, followed by an acid-catalyzed cyclization.[6]

Experimental Protocol: Generalized Flavanone Synthesis

Step 1: Synthesis of the Chalcone Intermediate

-

Starting Materials: An appropriately substituted 2'-hydroxyacetophenone and a substituted benzaldehyde are required. For the synthesis of the target flavanone, these would be 2',4',6'-Trihydroxy-3'-methoxyacetophenone and 3-Hydroxy-4,5-dimethoxybenzaldehyde.[6] Protecting groups for the hydroxyl functions may be necessary.

-

Reaction: The acetophenone and benzaldehyde are reacted in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent (e.g., ethanol).[6]

-

Work-up: The reaction mixture is stirred at room temperature until completion (monitored by TLC), then acidified. The precipitated chalcone is collected by filtration, washed, and dried.[6]

Step 2: Cyclization to the Flavanone

-

Reaction: The synthesized chalcone is dissolved in a suitable solvent (e.g., glacial acetic acid or an alcoholic solvent) and treated with an acid catalyst (e.g., hydrochloric acid or sulfuric acid).[1][6]

-

Work-up: The reaction mixture is refluxed until the cyclization is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the crude flavanone is purified by column chromatography.[1]

-

Deprotection (if necessary): If protecting groups were used, they are removed in the final step to yield this compound.[1]

Overall synthetic workflow for this compound.

Putative Biosynthesis

The biosynthesis of this compound is hypothesized to follow the general phenylpropanoid pathway, starting from the common flavanone precursor, naringenin.[7] The pathway involves a series of hydroxylation and O-methylation reactions catalyzed by specific enzymes.[7]

A putative biosynthetic pathway for this compound.

Potential Biological Activities

Direct experimental data on the biological activities of this compound are scarce in the publicly available literature.[4][8] However, based on the activities of structurally similar polymethoxyflavones (PMFs), several potential therapeutic applications can be inferred.[8]

Anticancer Activity

Polymethoxyflavones have demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[4][9] They have been shown to synergistically enhance the cytotoxicity of various chemotherapeutic drugs.[8] A common target for flavonoids is the Akt/mTOR signaling pathway, which is crucial for cell survival and growth.[4]

Table 3: In Vitro Cytotoxicity of a Structurally Similar Flavonoid (5,7-dimethoxyflavone)

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| HepG2 | Liver Cancer | 25 | 24 | [9][10] |

Anti-inflammatory Activity

Many flavonoids exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[4] Studies on structurally similar flavonoids suggest that they may exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[11] For instance, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone has been shown to reduce nitric oxide and pro-inflammatory cytokine production in LPS-treated macrophage cells.[11][12]

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[4] The hydroxyl groups on the aromatic rings are key to this activity.[4] The antioxidant properties of these compounds contribute significantly to their overall biological effects.

Table 4: Antioxidant Activity of a Structurally Similar Flavonoid (Centaureidin)

| Assay | Activity (%) | Reference |

| β-carotene and linoleic acid system | 32.1 | [7] |

| DPPH decoloration test | 47.6 | [7] |

Conclusion

This compound is a naturally occurring flavonoid with a history rooted in the phytochemical investigation of Artemisia frigida. While its discovery dates back to 1981, there is a notable lack of extensive research specifically on this compound. The available information, largely inferred from structurally related polymethoxyflavones, suggests a potential for significant biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This technical guide consolidates the existing knowledge and provides a foundation for future research. Further investigation is warranted to fully elucidate the specific biological mechanisms and therapeutic potential of this compound. The generalized experimental protocols provided herein offer a starting point for researchers aiming to isolate, synthesize, and evaluate this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | C18H16O8 | CID 5496475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - 5,7,3'-trihydroxy-6,4',5'-trimethoxyflavone (C18H16O8) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and free radical scavenging activities of 5,7,3'-trihydroxy-3,6,4'-trimethoxyflavone from Brickellia veronicaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

This technical guide offers a comprehensive overview of the spectroscopic and physicochemical properties of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, tailored for researchers, scientists, and professionals in drug development and natural product chemistry. This document details the available spectroscopic data, generalized experimental protocols for its isolation and synthesis, and potential biological activities based on structurally related compounds.

Physicochemical and Spectroscopic Data

The structural characterization of this compound relies on a combination of spectroscopic methods. While comprehensive experimental data for this specific flavanone is limited in publicly available literature, the following tables summarize the known and predicted properties.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₈ | [2] |

| Molecular Weight | 378.33 g/mol | [2] |

| IUPAC Name | 2-(3-hydroxy-4,5-dimethoxyphenyl)-5,7-dihydroxy-6-methoxy-2,3-dihydrochromen-4-one | [2] |

| Monoisotopic Mass | 378.095067 Da | [2] |

| Appearance | Likely a crystalline or amorphous powder | [2] |

| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and ethyl acetate; limited solubility in water. | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR | Data not available in searched literature. | [1][2] |

| ¹³C NMR | Predicted chemical shifts are available in databases. | [1] |

| Mass Spectrometry (MS) | Predicted m/z for adducts: [M+H]⁺: 361.09178, [M+Na]⁺: 383.07372, [M-H]⁻: 359.07722. | [1][3] |

| UV-Vis Spectroscopy | Typical flavanone absorption bands are expected around 280 nm and 320 nm. | [1] |

Experimental Protocols

Detailed experimental procedures for the specific isolation and synthesis of this compound are not extensively documented. However, generalized protocols for the extraction of flavanones from plant sources and their chemical synthesis are well-established.[2]

Isolation from Natural Sources

This flavanone was first isolated from Artemisia frigida.[1] A general workflow for isolating flavanones from plant material is as follows:

Caption: General workflow for the isolation of flavanones.[2]

Methodology:

-

Extraction: Dried and powdered plant material is extracted with an organic solvent like methanol or ethanol.[4] Techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance efficiency.[4]

-